molecular formula C9H15NS B3161330 [(3-Methylthiophen-2-yl)methyl](propyl)amine CAS No. 869941-80-0

[(3-Methylthiophen-2-yl)methyl](propyl)amine

Cat. No. B3161330
CAS RN: 869941-80-0
M. Wt: 169.29 g/mol
InChI Key: HLHBOXVIFRMMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Methylthiophen-2-yl)methylamine” is a chemical compound with the molecular formula C9H15NS . It is related to a class of compounds known as thiophenes, which are aromatic compounds with a sulfur atom in the ring structure .


Molecular Structure Analysis

The molecular structure of “(3-Methylthiophen-2-yl)methylamine” consists of a thiophene ring (a five-membered ring with one sulfur atom and four carbon atoms) attached to a propylamine group via a methylene bridge . The thiophene ring contains a methyl group, which contributes to the compound’s overall molecular weight of 169.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methylthiophen-2-yl)methylamine” include a molecular weight of 169.29 . Other properties such as density, melting point, boiling point, and flash point were not available in the sources I found .

properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-3-5-10-7-9-8(2)4-6-11-9/h4,6,10H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBOXVIFRMMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Methylthiophen-2-yl)methyl](propyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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